molecular formula C11H14O B1330142 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 56771-15-4

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B1330142
CAS RN: 56771-15-4
M. Wt: 162.23 g/mol
InChI Key: FRMMUYMRVFIPSC-UHFFFAOYSA-N
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Description

“1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol” is a chemical compound . It is a beige crystalline mass . It has been used as a model compound in the study of photochemical transformation of 17β-estradiol (natural estrogenic steroid) and 17α-ethinylestradiol (synthetic oral contraceptive) .


Synthesis Analysis

A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained . Compound 1 was synthesized in 86% yield by direct alkylation of unsubstituted catechol with 2,5-dichloro-2,5-dimethylhexane in methylene chloride in the presence of 1.5 equiv of AlBr3 .


Molecular Structure Analysis

The molecular formula of “1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol” is C10H12O . The molecular weight is 148.20 . The InChI key is UMKXSOXZAXIOPJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The solid substance was filtered off, washed with water, dried, and crystallized from methanol to give compound 1 as white needle crystals .


Physical And Chemical Properties Analysis

The boiling point of “1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol” is 275-276 °C (lit.) . The melting point is 59-61 °C (lit.) .

Scientific Research Applications

Crystal Structure Analysis

Research on the molecular structures of tetrahydronaphthalenes, such as 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol, contributes to efforts in total synthesis of complex organic molecules. The determination of crystal structures aids in understanding molecular conformations and stereochemistry, which is crucial in the field of synthetic chemistry (Kaiser, Weil, Gärtner, & Enev, 2023).

Precursor in Synthesis

This compound serves as a precursor in the synthesis of various organic structures. For example, it is used in the production of thiazolidinones and benzothiazepinones. These processes involve complex chemical reactions and are significant for creating new compounds with potential applications in pharmaceuticals and materials science (Drawanz et al., 2017).

Development of New Drugs

The chemical is involved in the development of novel drugs. For example, its derivatives have been explored for potential applications in tumor research and therapy, demonstrating the broad applicability of tetrahydronaphthalene derivatives in medicinal chemistry (Berardi et al., 2005).

Green Chemistry Applications

Its derivatives are being explored in green chemistry for constructing multi-functionalized benzenes. The environmentally friendly techniques in synthesizing these compounds reflect the growing emphasis on sustainable practices in chemical research (Damera & Pagadala, 2023).

Synthesis of Biologically Active Compounds

The compound is used in the synthesis of biologically active tetrahydronaphthalene derivatives. These activities demonstrate the role of 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol in producing compounds that could have various biological and therapeutic applications (Büttner, Nätscher, & Burschka, 2007).

Antioxidant and Anticancer Research

It isalso used in the synthesis of novel compounds exhibiting antioxidant and anticancer activities. These activities highlight the potential of tetrahydronaphthalene derivatives in developing new treatments for diseases and exploring their biochemical properties (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Development of Diagnostic Tools

Derivatives of this compound are investigated for their potential as diagnostic tools, particularly in oncology. This research underscores the importance of tetrahydronaphthalene derivatives in creating innovative diagnostic methods, like positron emission tomography (PET) tracers (Abate et al., 2011).

Odorant and Fragrance Chemistry

Tetrahydronaphthalene derivatives are explored in odorant and fragrance chemistry, contributing to the development of new aromatic compounds. This research area demonstrates the diverse applications of these compounds beyond pharmaceuticals and highlights their role in sensory experiences (Büttner, Burschka, Junold, Kraft, & Tacke, 2007).

Conformational Analysis in Chemistry

The compound is used for studying molecular conformations and stereochemistries. Understanding these properties is essential for the development of new synthetic methods and materials (Vega, Mufato, Aguirre, Drago, & Lantaño, 2009).

Applications in Organic Synthesis

It plays a role in advanced organic synthesis techniques, such as Diels–Alder reactions, which are fundamental in creating complex organic molecules. This showcases the compound's utility in organic chemistry and its role in advancing synthetic methodologies (Boger & Mullican, 2003).

Understanding of Volatile Organic Compounds

Research involving its derivatives contributes to the understanding of volatile organic compounds (VOCs) in environmental and biochemical contexts. This research is significant in fields likemicrobiology and environmental science, particularly in the study of compounds affecting water quality and taste, such as geosmin and 2-methylisoborneol (Jüttner & Watson, 2007).

Exploration in Medicinal Chemistry

The compound's derivatives are used in the exploration of new medicinal compounds, such as retinoids, which have applications in treating conditions like diabetes and other metabolic disorders. This highlights the role of tetrahydronaphthalene derivatives in developing new therapeutic agents (Faul et al., 2001).

Safety And Hazards

The safety information for “1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol” includes the following hazard statements: H315 - H319 - H335 . The precautionary statements include: P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . The hazard classifications are: Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

Future Directions

The possibility of obtaining new trisubstituted o-benzoquinones was demonstrated by introducing a (3,5-dimethyl-1H-pyrazol-1-yl)methyl substituent into the molecule of 1 .

properties

IUPAC Name

1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h6-7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMMUYMRVFIPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280602
Record name 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol

CAS RN

56771-15-4
Record name NSC17560
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Gu, L Liu, C Zhao - 2013 - scirp.org
An silica supported chitosan-Schiff base Pd(II) catalyst was prepared in a simple way and characterized by XRD, FT-IR, SEM-EDS, XPS and TG, and the ability of this complex to …
Number of citations: 15 www.scirp.org

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